Cas no 881401-96-3 (4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane)

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane structure
881401-96-3 structure
Produktname:4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
CAS-Nr.:881401-96-3
MF:C12H14BF3O2
MW:258.044574260712
MDL:MFCD12405349
CID:2811286
PubChem ID:53425966

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4,4,5,5-tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane
    • CS-0179248
    • MFCD12405349
    • 2,3,4-Trifluorophenylboronic acid pinacol ester
    • DTXSID90699023
    • PS-9660
    • 4,4,5,5-tetramethyl-2-(2,3,4-trifluoro-phenyl)-[1,3,2]dioxaborolane
    • 881401-96-3
    • MB11844
    • SCHEMBL4877579
    • E90718
    • AKOS017550230
    • EN300-1425811
    • DTXCID60649772
    • WGJSFBJRRRTEHG-UHFFFAOYSA-N
    • 4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
    • MDL: MFCD12405349
    • Inchi: InChI=1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,1-4H3
    • InChI-Schlüssel: WGJSFBJRRRTEHG-UHFFFAOYSA-N

Berechnete Eigenschaften

  • Genaue Masse: 258.1038943Da
  • Monoisotopenmasse: 258.1038943Da
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 308
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 18.5Ų

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB516096-250mg
2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; .
881401-96-3 95%
250mg
€156.80 2024-08-02
TRC
T890428-10mg
4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
881401-96-3
10mg
$ 50.00 2022-06-02
TRC
T890428-50mg
4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
881401-96-3
50mg
$ 95.00 2022-06-02
abcr
AB516096-5g
2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; .
881401-96-3 95%
5g
€614.40 2025-03-19
abcr
AB516096-1g
2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; .
881401-96-3 95%
1g
€209.70 2025-03-19
Enamine
EN300-1425811-50mg
4,4,5,5-tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane
881401-96-3
50mg
$359.0 2023-09-30
1PlusChem
1P004FJ5-250mg
4,4,5,5-TETRAMETHYL-2-(2,3,4-TRIFLUOROPHENYL)-1,3,2-DIOXABOROLANE
881401-96-3 98%
250mg
$72.00 2025-02-21
A2B Chem LLC
AC05953-1g
4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane
881401-96-3
1g
$178.00 2024-04-19
abcr
AB516096-10g
2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; .
881401-96-3 95%
10g
€1005.80 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1249918-1g
4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane
881401-96-3 97%
1g
¥1375.00 2024-04-27

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  rt
1.2 16 h, rt
Referenz
Iridium-Catalysed C-H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity
Ding, Mingyan; et al, European Journal of Organic Chemistry, 2022, 2022(47),

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 24 h, 100 °C
2.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: Cyclohexene ;  24 h, 100 °C
Referenz
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  24 h, 100 °C
Referenz
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  rt
1.2 14 h, rt
Referenz
Iridium-Catalysed C-H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity
Ding, Mingyan; et al, European Journal of Organic Chemistry, 2022, 2022(47),

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane Preparation Products

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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:881401-96-3)4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
A1186309
Reinheit:99%
Menge:1g
Preis ($):635.0